molecular formula C20H17FN4O3S2 B2581743 4-(2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide CAS No. 942001-41-4

4-(2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide

Cat. No.: B2581743
CAS No.: 942001-41-4
M. Wt: 444.5
InChI Key: WYDAXPSIMSVTLT-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a thiazole ring via an acetamido linker. The thiazole moiety is further modified with a thioether group connected to a 4-fluorophenylaminoethylketone fragment .

Properties

IUPAC Name

4-[[2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3S2/c21-13-3-7-15(8-4-13)24-18(27)11-30-20-25-16(10-29-20)9-17(26)23-14-5-1-12(2-6-14)19(22)28/h1-8,10H,9,11H2,(H2,22,28)(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDAXPSIMSVTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The structural components of this compound include a fluorophenyl group , a thiazole moiety , and an acetamide functional group . These features may contribute to its biological activity, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H19FN4O3SC_{18}H_{19}FN_4O_3S, with a molecular weight of approximately 392.43 g/mol. The presence of the fluorine atom enhances lipophilicity, which can influence both biological activity and pharmacokinetics.

Property Value
Molecular FormulaC18H19FN4O3SC_{18}H_{19}FN_4O_3S
Molecular Weight392.43 g/mol
SolubilitySoluble in DMSO
Boiling PointNot available

Antitumor Activity

Recent studies have indicated that compounds similar to the one exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit tumor growth effectively:

  • IC50 Values : Some thiazole derivatives have demonstrated IC50 values as low as 1.61 µg/mL against various cancer cell lines, indicating potent cytotoxic effects .
  • Mechanism of Action : The interaction with specific proteins involved in cell cycle regulation, such as Bcl-2, has been noted, suggesting that these compounds can induce apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Comparative Studies : Similar thiazole-based compounds have shown activity against Staphylococcus epidermidis and other bacterial strains, often comparable to standard antibiotics like norfloxacin .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the aromatic rings has been linked to enhanced antimicrobial activity, highlighting the importance of molecular modifications .

Case Studies

  • Thiazole Derivatives in Cancer Treatment :
    • A study involving a series of thiazole derivatives demonstrated significant antitumor activity in xenograft models, with tumor growth inhibition rates exceeding 48% .
    • Molecular dynamics simulations indicated that these compounds interact primarily through hydrophobic contacts with target proteins.
  • Antimicrobial Efficacy :
    • Research on substituted phenylthiazol-2-amines revealed promising antibacterial activity, with some derivatives outperforming conventional antibiotics in vitro .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds with thiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown promising results against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. These studies often utilize the MTT assay to evaluate cell viability, with some compounds demonstrating IC50 values in the micromolar range, indicating strong anti-proliferative effects .
  • Antiviral Properties :
    • The compound's structural features suggest potential antiviral applications. Studies on aminothiazole derivatives have revealed their ability to inhibit viral replication and reduce oxidative stress, making them suitable candidates for further development against viruses like influenza A .
  • Antibacterial Activity :
    • The thiazole ring is known for its antibacterial properties. Compounds with similar structures have been tested against various bacterial strains, including Escherichia coli and Bacillus subtilis, demonstrating effective inhibition . This suggests that the target compound may also exhibit antibacterial activity.

Agricultural Applications

  • Agrochemical Development :
    • The compound can be utilized in the formulation of agrochemicals, acting as a fungicide or herbicide. Its ability to inhibit specific biological pathways can enhance crop protection products, thereby improving agricultural yield and reducing losses .

Material Science Applications

  • Development of Novel Materials :
    • In material science, compounds like 4-(2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide can be explored for their potential in creating advanced materials such as polymers and coatings that exhibit improved thermal and mechanical properties .

Case Studies

  • Structure-Activity Relationship (SAR) Studies :
    • Various SAR studies have been conducted to optimize the biological activity of thiazole-containing compounds. For example, modifications to the thiazole ring or substituents on the aromatic system have been shown to enhance anticancer efficacy and selectivity against specific cancer cell lines .
  • Synthesis and Testing of Derivatives :
    • A study synthesized several aminothiazole derivatives and evaluated their biological activities through various assays, revealing that certain modifications lead to increased potency against cancer cells while maintaining low toxicity levels .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Thiazole vs. Benzoxazole Derivatives

Key Compounds :
  • Compound 12 Series () : Includes benzoxazole-based derivatives (e.g., 12c–12h) with cytotoxic effects on HepG2 cells.
  • Target Compound : Replaces benzoxazole with thiazole.
Feature Target Compound Benzoxazole Analogues (12c–12h)
Core Heterocycle Thiazole (S, N) Benzoxazole (O, N)
Substituents 4-Fluorophenylamino, thioether Varied: tert-butyl, methoxyphenyl, etc.
Biological Activity Hypothesized apoptosis modulation Confirmed cytotoxicity (IC50: HepG2), BAX/Bcl-2 modulation

Structural Impact :

  • Thiazole’s sulfur atom may enhance electron density, influencing binding to hydrophobic pockets in target proteins compared to benzoxazole’s oxygen .
  • The 4-fluorophenyl group in the target compound could improve metabolic stability and target affinity, similar to fluorinated analogues in kinase inhibitors .

VEGFR-2 Inhibitors ()

Key Compounds :
  • 8e–8j : Benzoxazole-based VEGFR-2 inhibitors with nitro/acetylphenyl substituents.
Feature Target Compound VEGFR-2 Inhibitors (8e–8j)
Pharmacophore Thiazole-acetamido-benzamide Benzoxazole-thioacetamido-benzamide
Key Substituents 4-Fluorophenylamino Nitrophenyl, acetylphenyl
Activity Unknown (potential kinase inhibition) Confirmed VEGFR-2 inhibition

Functional Insight :

  • The acetamido linker in both compounds suggests a role in maintaining conformational flexibility for target binding.
  • Nitro/acetyl groups in 8e–8j enhance electron-withdrawing effects, critical for VEGFR-2 inhibition, whereas the fluorophenyl group in the target compound may prioritize selectivity for other kinases .

Triazole and Sulfonamide Derivatives ()

Key Compounds :
  • Triazoles 10–15 () : Sulfonylphenyl-triazole derivatives with antiproliferative activity.
  • Quinazoline Sulfonamides 21–24 () : Schiff base derivatives with carbonic anhydrase inhibition.
Feature Target Compound Triazoles 10–15 Quinazoline Sulfonamides 21–24
Core Structure Thiazole-benzamide Triazole-sulfonylphenyl Quinazoline-sulfonamide
Substituents Fluorophenylamino Halogenated phenyl, fluoroacetophenone Chloro/fluorophenyl, hydrazineyl
Activity Hypothesized apoptosis modulation Antiproliferative (via triazole tautomerism) Carbonic anhydrase inhibition

Mechanistic Differences :

  • Triazoles 10–15 rely on tautomerism (thione vs. thiol) for activity, a feature absent in the rigid thiazole core of the target compound .
  • Quinazoline sulfonamides 21–24 target enzymatic pathways (carbonic anhydrase), whereas the target compound’s thiazole-acetamido motif aligns with kinase or apoptosis targets .

Spectral Characteristics

Compound Type IR Peaks (cm⁻¹) ¹H NMR Features
Target Compound ~1670 (C=O amide), ~1245 (C=S) δ 7.8–8.2 (benzamide aromatic), δ 4.3 (CH₂-S)
Benzoxazole 12c () 1663–1682 (C=O), 3150–3319 (NH) δ 1.4 (tert-butyl), δ 7.5–8.1 (aromatic)
Triazole 7–9 () 1247–1255 (C=S), no C=O δ 7.2–8.1 (sulfonylphenyl), δ 3.8 (CH₂)

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